molecular formula C15H14N4O2 B2799061 N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide CAS No. 2034372-20-6

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide

Cat. No. B2799061
CAS RN: 2034372-20-6
M. Wt: 282.303
InChI Key: FTGNYPIPPJIOCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide is a synthetic compound that has received significant attention in scientific research due to its potential applications in the field of medicine. The compound is a selective inhibitor of a specific protein, which makes it a promising candidate for the treatment of certain diseases.

Scientific Research Applications

Synthetic Chemistry Applications

  • Heterocyclic Compound Synthesis : Research has focused on the synthesis of various heterocyclic compounds incorporating pyrazole, pyridine, and furan rings. These compounds have been synthesized for their potential applications in medicinal chemistry and as intermediates in organic synthesis. For instance, the condensation of aminocrotonamide with ethyl pyridine-2-carboxylate led to the creation of compounds with pyridinyl, furan, and pyrazinyl substituents, demonstrating the versatility of such frameworks in chemical synthesis (Brown & Cowden, 1982).

Biological Activity

  • Amplifiers of Phleomycin : Some derivatives have shown activity as amplifiers of phleomycin against Escherichia coli, suggesting potential applications in enhancing antibiotic efficacy (Brown & Cowden, 1982).
  • Antimicrobial and Anticancer Activities : Various synthesized compounds have been evaluated for their antimicrobial and anticancer activities. This includes the study of chalcone derivatives and their transformations into pyridine, thioamide, thiazole, urea, and pyrano[2,3-d]thiazole derivatives, demonstrating significant biological activities against different microorganisms and cancer cell lines (Zaki, Al-Gendey, & Abdelhamid, 2018).

Material Science

  • Schiff Bases and Chitosan Derivatives : The synthesis of Schiff bases from chitosan and heteroaryl pyrazole derivatives has been explored for their potential applications in material science, particularly due to their antimicrobial activities. These studies indicate the potential of incorporating such molecules into biomaterials for various applications (Hamed et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.

Mode of Action

The specific nature of these interactions and changes would depend on the particular targets involved .

Biochemical Pathways

Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple pathways and have downstream effects on various cellular processes.

Pharmacokinetics

These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Based on the biological activities of similar compounds , it can be inferred that this compound may have significant effects at the molecular and cellular levels.

properties

IUPAC Name

N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c20-15(13-3-8-21-11-13)17-6-7-19-10-14(9-18-19)12-1-4-16-5-2-12/h1-5,8-11H,6-7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGNYPIPPJIOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CN(N=C2)CCNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.